3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group The compound also contains a piperidine moiety linked through an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine-4-carboxamide to introduce the chloro group. This is followed by the formation of the piperidine-oxane moiety, which is then linked to the chlorinated pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.
Cyclization Reactions: The piperidine and oxane rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of piperidine-containing compounds with biological targets.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds with piperidine moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the chloro and carboxamide groups can enhance binding affinity and selectivity for certain targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide lies in its specific combination of functional groups and their positions on the pyridine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-12-19-7-4-14(15)16(22)20-13-17(5-10-23-11-6-17)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXBJZKPGAVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CNC(=O)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.